Welcome to the BenchChem Online Store!
molecular formula C6H9NS B1357127 2-(3-Thienyl)ethanamine CAS No. 59311-67-0

2-(3-Thienyl)ethanamine

Cat. No. B1357127
M. Wt: 127.21 g/mol
InChI Key: OANLWIQYRRVBPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06090797

Procedure details

2-(3-Thienyl)ethanamine (3.15 g) and 4-chlorobenzaldehyde (3.5 g) were mixed without solvent resulting in dissolution af the crystals of the amine followed by precipitation of slightly yellow crystals. The mixture was left at RT for 4 h. Trifluoroacetic acid (20 ml) was added and the mixture stirred overnight at RT.
Quantity
3.15 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][C:3]([CH2:6][CH2:7][NH2:8])=[CH:2]1.[Cl:9][C:10]1[CH:17]=[CH:16][C:13]([CH:14]=O)=[CH:12][CH:11]=1>>[Cl:9][C:10]1[CH:17]=[CH:16][C:13]([CH:14]2[C:2]3[S:1][CH:5]=[CH:4][C:3]=3[CH2:6][CH2:7][NH:8]2)=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
3.15 g
Type
reactant
Smiles
S1C=C(C=C1)CCN
Name
Quantity
3.5 g
Type
reactant
Smiles
ClC1=CC=C(C=O)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C1NCCC2=C1SC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.